N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Alcohol dehydrogenase inhibition 4-substituted pyrazole SAR toxicology

N-(3-Acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide (CAS 1170582‑38‑3) is a fully synthetic, 1,5-diarylpyrazole‑3‑carboxamide derivative that shares the core scaffold of the well‑characterized cannabinoid CB1 antagonist rimonabant (SR141716A) but carries three distinct structural modifications: a 4‑fluorophenyl substituent at the N1 position in place of the canonical 2,4‑dichlorophenyl group, a 4‑propoxy chain instead of the 4‑methyl group, and an N‑(3‑acetylphenyl) carboxamide tail replacing the piperidin‑1‑yl amide. These modifications place the compound at the intersection of two pharmacologically relevant chemical series—the diarylpyrazole CB1/CB2 ligand class and the 4‑alkoxypyrazole alcohol dehydrogenase (ADH) inhibitor class—making its procurement decision dependent on quantitative differentiation from both canonical CB1 antagonists (e.g., rimonabant, AM251) and 4‑methylpyrazole (fomepizole).

Molecular Formula C21H20FN3O3
Molecular Weight 381.407
CAS No. 1170582-38-3
Cat. No. B2714332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
CAS1170582-38-3
Molecular FormulaC21H20FN3O3
Molecular Weight381.407
Structural Identifiers
SMILESCCCOC1=CN(N=C1C(=O)NC2=CC=CC(=C2)C(=O)C)C3=CC=C(C=C3)F
InChIInChI=1S/C21H20FN3O3/c1-3-11-28-19-13-25(18-9-7-16(22)8-10-18)24-20(19)21(27)23-17-6-4-5-15(12-17)14(2)26/h4-10,12-13H,3,11H2,1-2H3,(H,23,27)
InChIKeyQVDQAZXEDWTDMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide (CAS 1170582‑38‑3): Chemical Identity and Structural Classification


N-(3-Acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide (CAS 1170582‑38‑3) is a fully synthetic, 1,5-diarylpyrazole‑3‑carboxamide derivative that shares the core scaffold of the well‑characterized cannabinoid CB1 antagonist rimonabant (SR141716A) but carries three distinct structural modifications: a 4‑fluorophenyl substituent at the N1 position in place of the canonical 2,4‑dichlorophenyl group, a 4‑propoxy chain instead of the 4‑methyl group, and an N‑(3‑acetylphenyl) carboxamide tail replacing the piperidin‑1‑yl amide [1][2]. These modifications place the compound at the intersection of two pharmacologically relevant chemical series—the diarylpyrazole CB1/CB2 ligand class and the 4‑alkoxypyrazole alcohol dehydrogenase (ADH) inhibitor class—making its procurement decision dependent on quantitative differentiation from both canonical CB1 antagonists (e.g., rimonabant, AM251) and 4‑methylpyrazole (fomepizole).

Why N-(3-Acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide Cannot Be Replaced by Generic 1,5-Diarylpyrazole Analogs


Generic substitution within the 1,5‑diarylpyrazole‑3‑carboxamide class is precluded by three structure‑activity relationship (SAR) factors that independently control target affinity, selectivity, and ADME properties. First, the 4‑position substituent on the pyrazole ring is a critical driver of both CB1 receptor affinity and ADH inhibitory potency: replacing a 4‑methyl group (as in rimonabant, Ki ≈ 1.98 nM at CB1) with a 4‑propoxy chain introduces bulk and hydrogen‑bond acceptor capacity that alters the ligand’s pharmacophore complementarity [1][2]. Second, the N1‑aryl group (4‑fluorophenyl vs. 2,4‑dichlorophenyl) modulates CB1/CB2 subtype selectivity; literature SAR demonstrates that mono‑halogenated N1‑phenyl analogs can shift selectivity ratios by >10‑fold relative to the 2,4‑dichloro template [1]. Third, the carboxamide tail (N‑(3‑acetylphenyl) vs. N‑(piperidin‑1‑yl)) determines both hydrogen‑bonding interactions within the CB1 orthosteric site and physicochemical properties such as logP and topological polar surface area (TPSA), which in turn govern blood‑brain barrier penetration potential [1]. Substituting any close analog without controlling for these three variables risks loss of target engagement, altered selectivity, or unpredictable pharmacokinetic behavior that undermines experimental reproducibility.

Quantitative Differentiation Evidence for N-(3-Acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide Versus Closest Comparators


4-Propoxy Substituent Confers Predicted ~2‑Fold Improvement in Liver Alcohol Dehydrogenase (LAD) Inhibition Potency Relative to 4‑Methylpyrazole (Fomepizole)

A systematic SAR study of 4‑substituted pyrazoles demonstrated that increasing the lipophilicity of the 4‑position substituent (quantified by π‑hydrophobicity constants) directly correlates with enhanced inhibitory potency against both rat and human liver alcohol dehydrogenase (LAD). Each additional methylene unit in the 4‑alkyl chain increases inhibitory potency by approximately 2‑fold [1]. The 4‑propoxy substituent present in the target compound (N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide) is predicted, based on this quantitative SAR, to exhibit a Ki < 0.1 µM for LAD, approximately 2‑fold lower (more potent) than the Ki of 0.1–0.2 µM reported for 4‑methylpyrazole (fomepizole), the clinically used ADH inhibitor [1][2]. This predicted potency gain is class‑level inference derived from the established linear relationship between 4‑substituent hydrophobicity and ADH Ki.

Alcohol dehydrogenase inhibition 4-substituted pyrazole SAR toxicology

N1‑(4‑Fluorophenyl) Substitution Is Predicted to Alter CB1/CB2 Subtype Selectivity Relative to the 2,4‑Dichlorophenyl Template of Rimonabant

Comprehensive SAR studies on the 1,5‑diarylpyrazole scaffold have established that the N1‑aryl substituent is a primary determinant of CB1 versus CB2 receptor selectivity. Rimonabant (N1‑(2,4‑dichlorophenyl)) exhibits a CB1 Ki of 1.98 nM with CB1/CB2 selectivity of approximately 100‑fold [1]. Replacement of the 2,4‑dichlorophenyl group with a mono‑halogenated phenyl ring (such as 4‑fluorophenyl in the target compound) has been shown in multiple patent and journal disclosures to shift the CB1/CB2 selectivity ratio, in some series reducing CB1 affinity by 5‑ to 50‑fold while preserving or enhancing CB2 affinity, thereby producing compounds with more balanced or CB2‑preferring profiles [1][2]. The target compound’s N1‑(4‑fluorophenyl) substitution therefore differentiates it from rimonabant and AM251 (both bearing 2,4‑dichlorophenyl) by potentially offering reduced CB1‑mediated CNS effects and enhanced CB2‑mediated anti‑inflammatory activity—an important consideration for researchers seeking CB2‑biased pharmacological tools.

Cannabinoid receptor CB1 antagonist subtype selectivity

N‑(3‑Acetylphenyl) Carboxamide Tail Differentiates Physicochemical Profile from Piperidin‑1‑yl Amide Analogs (Rimonabant, AM251)

The replacement of the piperidin‑1‑yl amide group (present in rimonabant and AM251) with an N‑(3‑acetylphenyl) carboxamide tail in the target compound introduces an aromatic ring with a hydrogen‑bond‑accepting acetyl substituent. Calculated physicochemical properties indicate that this modification increases the topological polar surface area (TPSA) and reduces calculated logP relative to rimonabant, consistent with the established SAR that polar amide tails reduce blood‑brain barrier penetration of diarylpyrazole CB1 antagonists [1]. In a published series of pyrazole‑3‑carboxamide CB1 antagonists, replacement of the piperidine amide with aromatic amides yielded compounds with 3‑ to 10‑fold higher plasma/brain concentration ratios, indicating peripherally restricted CB1 antagonism [1]. The N‑(3‑acetylphenyl) modification in the target compound is therefore predicted to confer a peripherally biased distribution profile relative to the brain‑penetrant comparators rimonabant and AM251.

Physicochemical properties CNS penetration drug-likeness

4‑Propoxy Group Provides a Synthetic Handle for Further Derivatization Not Available with 4‑Methyl or 4‑Halo Analogs

The 4‑propoxy substituent contains a terminal primary ether oxygen that can serve as a synthetic handle for further functionalization—for example, via O‑dealkylation to generate a 4‑hydroxy intermediate, or through modification of the propyl chain terminus for bioconjugation. In contrast, the 4‑methyl group on rimonabant and AM251 is chemically inert under standard derivatization conditions, while the 4‑halo substituents used in some analogs require transition‑metal‑catalyzed cross‑coupling for further elaboration [1]. This chemical differentiation makes the target compound a more versatile intermediate for the synthesis of chemical probes, affinity chromatography ligands, or fluorescent conjugates where a functionalizable 4‑position is required while preserving the 1,5‑diarylpyrazole pharmacophore.

Chemical probe synthesis Click chemistry bifunctional linker

Optimal Application Scenarios for N-(3-Acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide Based on Quantitative Differentiation Evidence


Alcohol Dehydrogenase Inhibition Studies Requiring Potency Beyond Fomepizole

The predicted ~2‑fold improvement in LAD inhibitory potency (Ki < 0.1 µM vs. 0.1–0.2 µM for 4‑methylpyrazole) makes this compound a candidate for in vitro ADH inhibition studies where higher potency is required to achieve complete enzyme saturation at lower concentrations, minimizing solvent‑ or vehicle‑related artifacts. This is directly supported by the established quantitative SAR linking 4‑substituent hydrophobicity to ADH Ki [1][2].

Peripheral CB1/CB2 Pharmacology with Reduced CNS Confound Risk

The combination of N1‑(4‑fluorophenyl) substitution (predicted CB2‑biased selectivity) and N‑(3‑acetylphenyl) carboxamide tail (predicted peripheral restriction) positions this compound for ex vivo tissue assays or in vivo peripheral inflammation/pain models where CNS‑mediated effects of brain‑penetrant CB1 antagonists (e.g., rimonabant) would confound interpretation. This application is grounded in the class‑level SAR demonstrating that aromatic amide tails increase the plasma/brain concentration ratio [3].

Chemical Probe Derivatization with Preserved Pharmacophore Integrity

The chemically accessible 4‑propoxy substituent enables the synthesis of bifunctionalized derivatives (e.g., photoaffinity labels, fluorescent tracers, or biotinylated probes) through O‑dealkylation or terminal chain functionalization, while maintaining the 1,5‑diarylpyrazole‑3‑carboxamide pharmacophore intact. This is particularly valuable for target engagement studies, pull‑down assays, or imaging applications where a functionalizable handle is essential and 4‑methyl‑substituted scaffolds offer no comparable derivatization route [4].

CB2‑Selective Agonist Screening Panels for Inflammatory Disease Models

Based on the SAR precedent that N1‑mono‑halogenated diarylpyrazoles exhibit shifted CB1/CB2 selectivity relative to the 2,4‑dichlorophenyl template, this compound is suitable for inclusion in CB2‑biased screening panels targeting colitis, neuropathic pain, or systemic sclerosis. The 2025 EJMC study on 5‑aryl‑pyrazole‑3‑carboxamide CB2 agonists provides the structural framework supporting this application [4].

Quote Request

Request a Quote for N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.